![molecular formula C21H22O5 B1676819 3,5,7-Triethoxyflavone](/img/structure/B1676819.png)
3,5,7-Triethoxyflavone
Overview
Description
MRS1041, also known as 3,5,7-triethoxy-2-phenylchromen-4-one, is a synthetic organic compound belonging to the flavone class. It is characterized by its unique structure, which includes three ethoxy groups attached to the flavone backbone. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS1041 typically involves the ethylation of 3,5,7-trihydroxyflavone. The reaction is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions include refluxing the mixture in an appropriate solvent like acetone or ethanol for several hours. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for MRS1041 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or recrystallization.
Chemical Reactions Analysis
Types of Reactions
MRS1041 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to a hydroxyl group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxyflavones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
MRS1041 has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a starting material for synthesizing other flavone derivatives.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: MRS1041 is used in the development of new materials and as a component in certain chemical processes
Mechanism of Action
The mechanism of action of MRS1041 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,5,7-trihydroxyflavone: The parent compound of MRS1041, lacking the ethoxy groups.
3,5,7-trimethoxyflavone: Similar structure but with methoxy groups instead of ethoxy groups.
2-phenylchromen-4-one: The core flavone structure without any substituents.
Uniqueness
MRS1041 is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. These ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Biological Activity
3,5,7-Triethoxyflavone (TEF) is a flavonoid compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a member of the flavonoid family characterized by three ethoxy groups attached to the 3, 5, and 7 positions of the flavone backbone. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with various biological targets.
1. Antioxidant Activity
TEF exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have shown that flavonoids can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to cellular protection against oxidative damage .
2. Anti-inflammatory Effects
Research indicates that TEF can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. Flavonoids like TEF have been shown to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation .
3. Anticancer Properties
TEF has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. It affects several signaling pathways involved in cell cycle regulation and apoptosis, including the caspase cascade . For instance, studies on human oropharyngeal squamous cell carcinoma cells revealed that flavonoids could induce apoptosis through mitochondrial pathways .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Anticancer Efficacy
A study investigated the effects of TEF on human cancer cell lines, demonstrating its ability to induce apoptosis and inhibit cell migration. The results indicated that TEF treatment led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors . This suggests a potential role for TEF in cancer therapy.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, TEF was administered to assess its impact on inflammatory markers. The study found that TEF significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its effectiveness in managing inflammation .
Properties
Molecular Formula |
C21H22O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3,5,7-triethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H22O5/c1-4-23-15-12-16(24-5-2)18-17(13-15)26-20(14-10-8-7-9-11-14)21(19(18)22)25-6-3/h7-13H,4-6H2,1-3H3 |
InChI Key |
YMQQPRDUZIXHBJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=C1)OCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)OCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS1041; MRS 1041; MRS-1041. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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